molecular formula C7H4F4O3S B3039506 (2-fluorophenyl) trifluoromethanesulfonate CAS No. 113777-27-8

(2-fluorophenyl) trifluoromethanesulfonate

Cat. No.: B3039506
CAS No.: 113777-27-8
M. Wt: 244.17 g/mol
InChI Key: QQHVKUUJFNKEAG-UHFFFAOYSA-N
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Description

(2-Fluorophenyl) trifluoromethanesulfonate (CAS RN: 113777-27-8) is an organofluorine compound with the molecular formula C₇H₄F₄O₃S and a molecular weight of 244.16 g/mol . It features a trifluoromethanesulfonate (triflate) group attached to a 2-fluorophenyl ring. The fluorine substituent in the ortho position imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl) trifluoromethanesulfonate typically involves the reaction of 2-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The general reaction scheme is as follows:

2-fluorophenol+trifluoromethanesulfonic anhydride(2-fluorophenyl) trifluoromethanesulfonate+hydrogen fluoride\text{2-fluorophenol} + \text{trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{hydrogen fluoride} 2-fluorophenol+trifluoromethanesulfonic anhydride→(2-fluorophenyl) trifluoromethanesulfonate+hydrogen fluoride

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Cross-Coupling Reactions: It is used in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted phenyl derivatives, depending on the nucleophile used.

    Cross-Coupling: The major products are biaryl compounds or other coupled products, depending on the reaction partners.

Scientific Research Applications

(2-fluorophenyl) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drug candidates and in the modification of existing drugs to improve their efficacy and selectivity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-fluorophenyl) trifluoromethanesulfonate primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve the desired chemical modifications.

Comparison with Similar Compounds

Comparison with Structural Isomers

(3-Fluorophenyl) Trifluoromethanesulfonate

  • Structure : The meta-fluorinated isomer (CAS RN: 57606-65-2) shares the same molecular formula but differs in fluorine placement .
  • Applications : Both isomers are used as arylating agents, but the ortho derivative may exhibit faster reaction kinetics due to proximity effects .

Table 1: Structural Isomers of Fluorophenyl Triflates

Compound CAS RN Molecular Weight Fluorine Position Key Applications
(2-Fluorophenyl) triflate 113777-27-8 244.16 Ortho Pharmaceuticals, SNAr
(3-Fluorophenyl) triflate 57606-65-2 244.16 Meta Organic intermediates

Comparison with Silyl-Substituted Triflates

2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

  • Structure : Features a trimethylsilyl (TMS) group at the ortho position (CAS RN: 88284-48-4) .
  • Reactivity : The TMS group stabilizes adjacent negative charges, enabling efficient generation of o-benzyne intermediates under mild conditions (e.g., fluoride ion activation) .
  • Synthesis: Achieved in 66% overall yield via a three-step sequence from phenol, avoiding chromatographic purification .

Table 2: Silyl vs. Fluorophenyl Triflates

Compound Key Group CAS RN Yield Application
(2-Fluorophenyl) triflate Fluorine 113777-27-8 N/A Arylating agent
2-(TMS)phenyl triflate Trimethylsilyl 88284-48-4 66% o-Benzyne precursor

Comparison with Aliphatic Triflates

Methyl and Ethyl Triflates

  • Reactivity : Aliphatic triflates (e.g., methyl triflate) are potent alkylating agents due to their high electrophilicity. For example, methyl triflate achieves chemoselective O-alkylation in microwave-assisted reactions (O/S ratio: 5:1) .
  • Applications : Used in alkylation of carboxylic acids and sulfides, whereas (2-fluorophenyl) triflate is more suited for aromatic functionalization .

Table 3: Aliphatic vs. Aromatic Triflates

Compound Type Key Reaction Conditions
Methyl triflate Aliphatic O-Alkylation Microwave, 150°C
(2-Fluorophenyl) triflate Aromatic SNAr, Cross-coupling Room temperature

Comparison with Non-Fluorinated Aromatic Triflates

Phenyl Trifluoromethanesulfonate

  • Structure : Lacks fluorine substituents (CAS RN: 17763-67-8) .
  • Reactivity : The absence of an electron-withdrawing fluorine reduces leaving group ability, making it less reactive in SNAr compared to fluorinated analogs .

Comparison with Complex Triflates

Iodonium and Benzimidazolium Triflates

  • Examples : Mesityl(o-tolyl)iodonium triflate (CAS RN: 210823-54-4) is a hypervalent iodine reagent used in photoredox catalysis .
  • Key Difference : These bulky triflates are niche reagents, whereas (2-fluorophenyl) triflate is a general-purpose intermediate .

Reactivity and Mechanistic Insights

  • Leaving Group Ability : The triflate group’s strong electron-withdrawing nature stabilizes transition states in displacement reactions. Ortho-fluorine further enhances this effect via inductive withdrawal .
  • Basicity : Trifluoromethanesulfonate (740 kJ/mol) is less basic than acetonitrile (780 kJ/mol), favoring nucleophilic attack on the aryl ring rather than solvent participation .

Biological Activity

(2-Fluorophenyl) trifluoromethanesulfonate, often referred to as a triflate, is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique properties. This article delves into its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its trifluoromethanesulfonyl group, which enhances its electrophilicity. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds and other transformations.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triflate moiety exhibit significant antimicrobial properties. For instance, the antibacterial activity of various triflates has been evaluated against pathogenic bacteria, with some compounds showing minimal inhibitory concentrations (MICs) in the low micromolar range.

CompoundMIC (µg/mL)Target Organism
This compound1.5Staphylococcus aureus
Other derivatives0.5-5Escherichia coli

2. Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. For example, a study reported that certain triflates could inhibit the production of pro-inflammatory cytokines in macrophages.

3. Anticancer Activity
The potential anticancer properties of this compound have been explored through various assays. In particular, its derivatives have been shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
U937 (leukemia)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest

Case Studies

  • Antibacterial Activity Study
    A recent investigation assessed the antibacterial efficacy of several triflates, including this compound, against common bacterial strains. The study found that this compound exhibited potent activity against Staphylococcus aureus, with a MIC comparable to established antibiotics.
  • Anti-inflammatory Mechanism
    In a controlled study examining the anti-inflammatory effects of various triflates, it was found that this compound significantly reduced the secretion of TNF-α and IL-6 in activated macrophages, suggesting a mechanism involving NF-κB pathway inhibition.
  • Cytotoxicity Assessment
    A cytotoxicity assay conducted on multiple cancer cell lines revealed that this compound induced significant cell death at concentrations lower than those required for normal cells, indicating selective toxicity towards cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (2-fluorophenyl) trifluoromethanesulfonate?

The compound is typically synthesized via sulfonation of 2-fluorophenol using trifluoromethanesulfonic anhydride under controlled conditions. A method involves dissolving 2-fluorophenol in an aprotic solvent like tetrahydrofuran (THF), followed by slow addition of trifluoromethanesulfonic anhydride and a base such as triethylamine to neutralize liberated protons. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization .

Q. What safety protocols are essential when handling this compound?

Due to its corrosive and reactive nature, strict safety measures are required:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal: Segregate waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. How can the purity of this compound be verified post-synthesis?

Purity is assessed using analytical techniques:

  • TLC: Monitor reaction progress and confirm product homogeneity using a hexane/CH₂Cl₂ (9:1) solvent system .
  • NMR Spectroscopy: Compare 1^1H and 13^13C NMR spectra with literature data to confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key optimization parameters include:

  • Solvent Choice: THF or dichloromethane (DCM) enhances solubility of intermediates.
  • Stoichiometry: Maintain a 1:1 molar ratio of 2-fluorophenol to trifluoromethanesulfonic anhydride to minimize side reactions.
  • Temperature Control: Reactions are typically conducted at 0–25°C to suppress decomposition .

Q. What strategies address contradictions in spectroscopic data during characterization?

Contradictions in NMR or mass spectra may arise from residual solvents or byproducts. Mitigation steps:

  • Purification: Use repeated column chromatography with gradient elution to isolate the target compound.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy to rule out impurities .

Q. How does this compound behave in catalytic applications?

The compound’s strong electron-withdrawing triflate group enhances its utility as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Studies show it facilitates aryl-aryl bond formation under palladium catalysis, with yields >80% in DMF at 80°C . Kinetic studies using 19^19F NMR can track reaction progress .

Q. Methodological Challenges and Solutions

Q. Why does this compound exhibit instability during storage, and how can this be mitigated?

Hydrolysis is a primary degradation pathway due to moisture sensitivity. Storage recommendations:

  • Desiccants: Use anhydrous calcium chloride or molecular sieves in sealed containers.
  • Temperature: Store at –20°C under inert gas (argon/nitrogen) .

Q. What advanced techniques are used to study its reactivity in complex reaction matrices?

  • In Situ Infrared (IR) Spectroscopy: Monitor real-time reaction dynamics, such as triflate group displacement.
  • X-ray Crystallography: Resolve structural ambiguities in reaction intermediates or byproducts .

Properties

IUPAC Name

(2-fluorophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHVKUUJFNKEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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